Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its molecular structure includes a nitrophenyl group, a pyridinyl group, and a sulfonyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with pyridine-3-sulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of high-quality Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various sulfonamide derivatives.
Scientific Research Applications
Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetanilide, 4’-nitro-
- p-Acetamidonitrobenzene
- p-Nitroacetanilide
- p-Nitrophenylacetanilide
- N-(4-Nitrophenyl)acetamide
Uniqueness
Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to the presence of both a nitrophenyl group and a pyridinyl sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
55842-03-0 |
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Molecular Formula |
C13H12N4O5S |
Molecular Weight |
336.33 g/mol |
IUPAC Name |
N-[2-(4-nitroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H12N4O5S/c1-9(18)16-23(21,22)12-3-2-8-14-13(12)15-10-4-6-11(7-5-10)17(19)20/h2-8H,1H3,(H,14,15)(H,16,18) |
InChI Key |
LKWSOPAIJBGAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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